![molecular formula C9H11BrFNO B2926582 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152542-79-4](/img/structure/B2926582.png)
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Bromination and Fluorination: : The starting material, 3-fluorophenol, undergoes bromination to introduce the bromo group at the 3-position, resulting in 3-bromo-4-fluorophenol.
Reduction: : The bromo- and fluoro-substituted phenol is then reduced to its corresponding benzyl alcohol derivative, 3-bromo-4-fluorobenzyl alcohol.
Amination: : The benzyl alcohol derivative is subjected to amination to introduce the amino group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can be employed to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the bromo and fluoro positions on the phenyl ring, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: : The major products include 3-bromo-4-fluorobenzaldehyde and 3-bromo-4-fluorobenzoic acid.
Reduction: : The major products include 3-bromo-4-fluorobenzylamine and 3-bromo-4-fluorophenol.
Substitution: : The major products include various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol has found applications in various scientific research fields:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : It has been investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluoro substituents on the phenyl ring enhances its reactivity and binding affinity to various biological targets. The amino group and hydroxyl group also play crucial roles in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.
Comparaison Avec Des Composés Similaires
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
2-(3-Bromo-4-fluorophenyl)acetonitrile: : This compound differs in the presence of a nitrile group instead of the amino group.
2-(3-Bromo-4-fluorophenyl)morpholine: : This compound features a morpholine ring instead of the ethan-1-ol moiety.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: : This compound has an ester group instead of the amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXZVRYCZKBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)
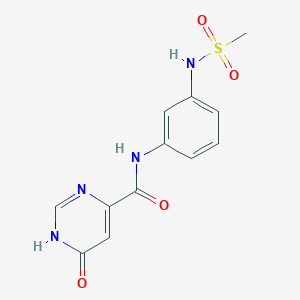
![4-Cyclobutyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2926504.png)
![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2926508.png)
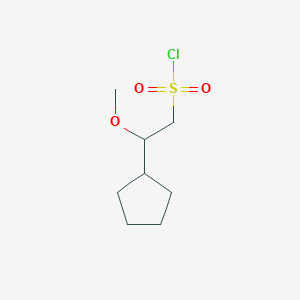
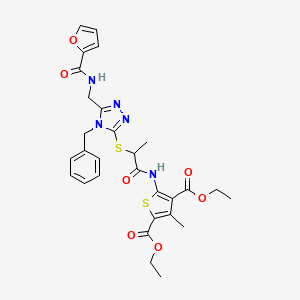
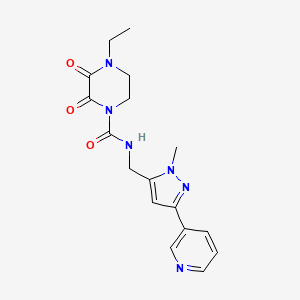
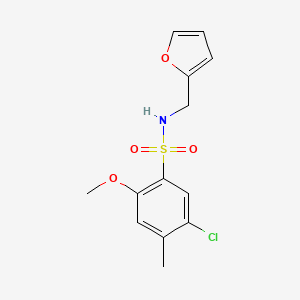
![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)
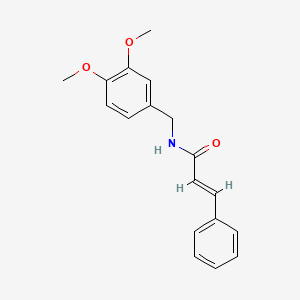
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
![1-(2-ethoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2926522.png)
